REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1.[SH:13][C:14]1[CH:15]=[C:16]([B:20]([OH:22])[OH:21])[CH:17]=[CH:18][CH:19]=1>>[C:10]([CH2:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:2][S:13][C:14]2[CH:15]=[C:16]([B:20]([OH:22])[OH:21])[CH:17]=[CH:18][CH:19]=2)=[CH:4][CH:5]=1)([OH:12])=[O:11]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SC=1C=C(C=CC1)B(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CC1=CC=C(CSC=2C=C(C=CC2)B(O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |